2-Methyl-3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline
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Overview
Description
2-Methyl-3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is a complex organic compound that features a quinoxaline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the piperazine and pyrimidine moieties. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoxaline derivatives.
Scientific Research Applications
2-Methyl-3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(6-methyl-2-phenylthieno[3,2-d]pyrimidin-4-yl)morpholine
- 2-Methyl-8-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)oxyquinoline
- 6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl 2-naphthyl ether
Uniqueness
2-Methyl-3-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline is unique due to its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H27N7O |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
4-[4-methyl-6-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine |
InChI |
InChI=1S/C22H27N7O/c1-16-15-20(26-22(23-16)29-11-13-30-14-12-29)27-7-9-28(10-8-27)21-17(2)24-18-5-3-4-6-19(18)25-21/h3-6,15H,7-14H2,1-2H3 |
InChI Key |
PDHVEAFEYWTDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C |
Origin of Product |
United States |
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